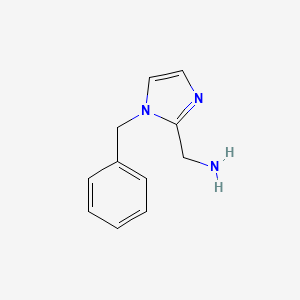

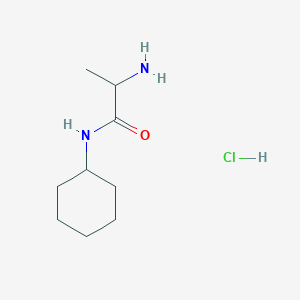

(1-Benzyl-1H-imidazol-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (1-Benzyl-1H-imidazol-2-yl)methanamine is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to its biological and pharmacological properties. Benzimidazole derivatives are extensively used in drug design and catalysis due to their antimicrobial activity and potential therapeutic applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including (1-Benzyl-1H-imidazol-2-yl)methanamine, typically involves the reaction of o-phenylenediamine with other chemical reagents. In one study, a series of 2-substituted benzimidazole derivatives were synthesized using amino acids, which provided a versatile and ameliorable pathway for the creation of these compounds . Another study reported the synthesis of various benzimidazole derivatives by condensing hydrazide derivatives with carboxylic acid derivatives . These methods demonstrate the flexibility and adaptability of synthetic routes to create a wide range of benzimidazole-related compounds.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including (1-Benzyl-1H-imidazol-2-yl)methanamine, is characterized by the presence of the benzimidazole skeleton. The structural confirmation of these compounds is typically achieved through spectroscopic methods such as Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectrometry . These techniques provide detailed information about the molecular framework and substituent patterns of the synthesized compounds.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions due to their reactive sites. For instance, the synthesis of novel oxadiazole derivatives from benzimidazole involves the condensation of hydrazide derivatives with carboxylic acid derivatives or carbon disulfide to yield substituted methanamine compounds . Additionally, the formation of an imidazole ring from methanimine derivatives indicates the potential for complex ring formation reactions, as seen in the synthesis of benzo[d]oxazol-2-yl(aryl(thienyl))methanimines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as (1-Benzyl-1H-imidazol-2-yl)methanamine, are influenced by their molecular structure. These compounds exhibit marked potency as antimicrobial agents, which is a significant physical property in the context of medicinal chemistry . The chemical properties, including reactivity and stability, are determined by the functional groups present in the benzimidazole core and the substituents attached to it. The spectroscopic data obtained during the characterization process also contribute to understanding the physical and chemical properties of these compounds .

Applications De Recherche Scientifique

Synthesis and Characterization

(1-Benzyl-1H-imidazol-2-yl)methanamine and its derivatives have been extensively explored for their synthesis and chemical characterization. For instance, novel oxadiazole derivatives from benzimidazole were synthesized, showcasing the compound's versatility in forming new chemical structures, which are further characterized by various spectral methods (Vishwanathan & Gurupadayya, 2014). Similarly, 2-alkanamino benzimidazole derivatives were synthesized, demonstrating the compound's role in the creation of medicinally significant classes of compounds (Ajani et al., 2016).

Catalytic and Biological Activities

The compound has shown potential in forming complexes with metals, which are then used to study their biological activities. For example, zirconium (IV), cadmium (II), and iron (III) complexes derived from Schiff base 2-aminomethylbenzimidazole showed significant antifungal and antibacterial activities, demonstrating the compound's utility in antimicrobial applications (al-Hakimi et al., 2020).

Corrosion Inhibition

Amino acid compounds derived from (1-Benzyl-1H-imidazol-2-yl)methanamine were studied as corrosion inhibitors for steel, highlighting the compound's potential in industrial applications to protect metals from corrosion (Yadav et al., 2015).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potential of (1-Benzyl-1H-imidazol-2-yl)methanamine derivatives has been investigated, with some compounds showing marked potency as antimicrobial agents and others exhibiting significant cytotoxic effects against various cancer cell lines, suggesting their potential in developing new therapeutic agents (Galli et al., 2019).

Propriétés

IUPAC Name |

(1-benzylimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKASDKZDPCQPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541779 |

Source

|

| Record name | 1-(1-Benzyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-1H-imidazol-2-yl)methanamine | |

CAS RN |

26163-58-6 |

Source

|

| Record name | 1-(1-Benzyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)